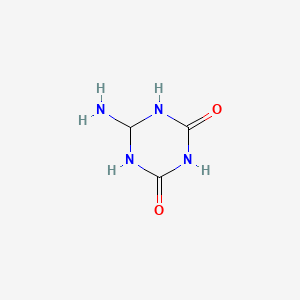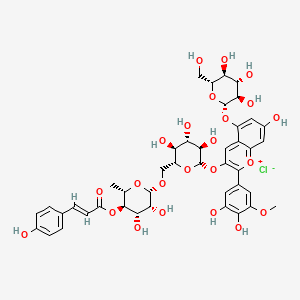
Sdh-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits fungicidal properties and effectively targets Fusarium graminearum Schw with an EC50 value of 0.93 μg/mL . Succinate dehydrogenase is an enzyme involved in both the tricarboxylic acid cycle and the electron transport chain, making it a crucial target for various applications in agriculture and medicine .
Vorbereitungsmethoden
The synthesis of Sdh-IN-9 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Sdh-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sdh-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways. In biology, this compound is used to investigate the role of succinate dehydrogenase in cellular respiration and energy production. In medicine, this compound is explored for its potential therapeutic applications in treating diseases related to succinate dehydrogenase dysfunction, such as certain types of cancer and neurodegenerative disorders. Additionally, this compound is used in agriculture as a fungicide to protect crops from fungal infections .
Wirkmechanismus
Sdh-IN-9 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme that plays a dual role in the tricarboxylic acid cycle and the electron transport chain. By binding to the active site of succinate dehydrogenase, this compound prevents the oxidation of succinate to fumarate, thereby disrupting the production of ATP and the overall energy metabolism of the cell. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Sdh-IN-9 is unique in its potent inhibition of succinate dehydrogenase and its fungicidal properties. Similar compounds include other succinate dehydrogenase inhibitors, such as carboxin, flutolanil, and boscalid. These compounds also target succinate dehydrogenase but may differ in their potency, specificity, and spectrum of activity. For example, carboxin is used primarily as a fungicide in agriculture, while flutolanil and boscalid have broader applications in both agriculture and medicine .
Eigenschaften
Molekularformel |
C17H16F4N4O2S2 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-[1-[(4,6-difluoro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-yl]-3-(difluoromethyl)-N-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16F4N4O2S2/c1-8(7-28-17-22-14-11(19)4-9(18)5-12(14)29-17)25(27-3)16(26)10-6-24(2)23-13(10)15(20)21/h4-6,8,15H,7H2,1-3H3 |
InChI-Schlüssel |
AHGOGRSLUBOLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC1=NC2=C(C=C(C=C2S1)F)F)N(C(=O)C3=CN(N=C3C(F)F)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

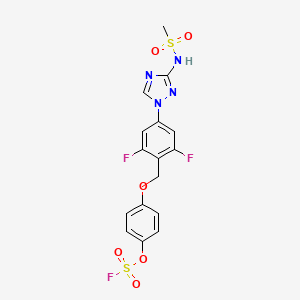
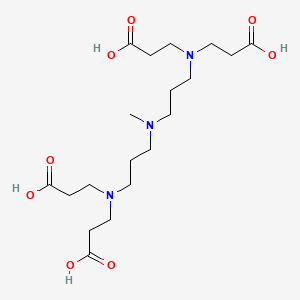
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
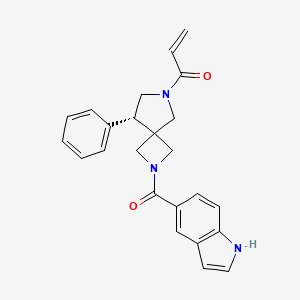


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
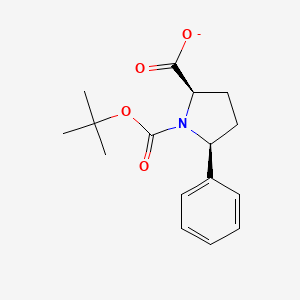
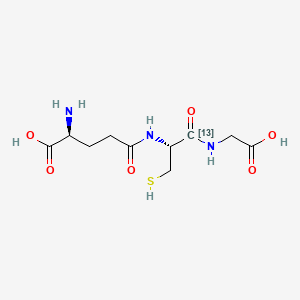
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
